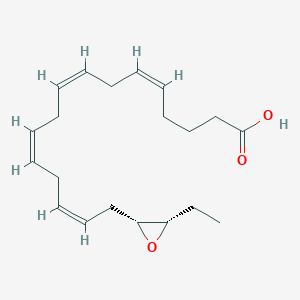

(17R,18S)-Epoxyeicosatetraenoic acid

説明

Structure

3D Structure

特性

分子式 |

C20H30O3 |

|---|---|

分子量 |

318.4 g/mol |

IUPAC名 |

(5Z,8Z,11Z,14Z)-16-[(2R,3S)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m0/s1 |

InChIキー |

GPQVVJQEBXAKBJ-VDTDYMMTSA-N |

SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |

異性体SMILES |

CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

正規SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cytochrome P450 Epoxygenase Pathway for Eicosapentaenoic Acid (EPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) epoxygenase pathway for eicosapentaenoic acid (EPA), a critical metabolic route that generates potent signaling molecules with significant physiological and therapeutic implications. This document details the core components of this pathway, presents quantitative data, outlines experimental protocols, and visualizes key processes to support advanced research and drug development in this field.

Introduction to the EPA Epoxygenase Pathway

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is metabolized by a specific subset of cytochrome P450 enzymes, known as CYP epoxygenases, to form a series of epoxide metabolites called epoxyeicosatetraenoic acids (EEQs). These EEQs are potent lipid mediators involved in a wide array of physiological processes, including the regulation of inflammation, cardiovascular function, and thermogenesis.[1][2][3][4][5] The most abundant and often most potent of these metabolites is 17,18-epoxyeicosatetraenoic acid (17,18-EEQ).[3][5] The biological activity of EEQs is tightly regulated by their synthesis through CYP epoxygenases and their subsequent metabolism, primarily through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme to their corresponding, and generally less active, diols (dihydroxyeicosatetraenoic acids or DiHETEs).

Key Enzymes and Metabolites

The conversion of EPA to EEQs is catalyzed by several human CYP isoforms, with varying efficiency and regioselectivity. The primary enzymes involved belong to the CYP2C and CYP2J subfamilies.[5]

Table 1: Key Human CYP Epoxygenases in EPA Metabolism

| Enzyme | Primary EEQ Regioisomers Produced from EPA | Relative Catalytic Efficiency |

| CYP2C8 | 17,18-EEQ (major), 14,15-EEQ | High |

| CYP2C9 | 14,15-EEQ (major), 17,18-EEQ | High |

| CYP2J2 | 17,18-EEQ (major) | Very High (reportedly 9 times higher rate for EPA than Arachidonic Acid)[5] |

| CYP1A2 | Efficient in EPA epoxidation | High[6] |

Note: The catalytic efficiencies are relative and can be influenced by the specific in vitro or in vivo system being studied.

The metabolism of EPA by these enzymes is a critical branch of the arachidonic acid cascade, often competing with the metabolism of the omega-6 fatty acid, arachidonic acid (AA), to epoxyeicosatrienoic acids (EETs). Notably, many CYP epoxygenases show a preference for EPA over AA, leading to a shift in the balance of bioactive lipid mediators upon increased EPA availability.[5]

Quantitative Data on EPA Epoxygenase Pathway

While comprehensive kinetic data for all human CYP isoforms with EPA as a substrate is an ongoing area of research, the available literature provides valuable insights into the efficiency of this metabolic pathway.

Table 2: Comparative Metabolism of EPA and Arachidonic Acid (AA) by Human CYP Isoforms

| CYP Isoform | Preferred Substrate (EPA vs. AA) | Key Observations | Reference |

| CYP2C Isoforms | Catalytic activities for EPA and DHA are almost the same as for AA. | EPA is an efficient substrate. | [5] |

| CYP2J2 | EPA and DHA are preferred over AA. | Displays 9 and 2 times higher rates in metabolizing EPA and DHA, respectively, compared to AA. | [5] |

| CYP2C9 | 10µM of EPA and DHA decreased the formation of AA-epoxidised derivatives by more than 80% and 60%, respectively. | [6] | |

| CYP2C8 | Produces exclusively the terminal ω-3 PUFA epoxide (17,18-EEQ) from EPA. | [5] |

Signaling Pathways of EPA-Derived Epoxides

The biological effects of EEQs are mediated through their interaction with various cellular receptors and signaling pathways. The G-protein coupled receptors GPR120 and GPR40, as well as the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), have been identified as key targets.[1][4][7][8][9]

GPR120 Signaling Pathway

Activation of GPR120 by EEQs, particularly 17,18-EEQ, has been shown to initiate anti-inflammatory and thermogenic responses.[10]

PPARγ Activation

EPA and its metabolites, including EEQs, can act as agonists for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[8][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the EPA epoxygenase pathway.

Recombinant Human CYP Expression and Purification

This protocol outlines the general steps for expressing and purifying recombinant human CYP enzymes in E. coli.[12][13][14][15]

Methodology:

-

Vector Construction: The cDNA of the human CYP of interest (e.g., CYP2C8, CYP2C9, CYP2J2) is cloned into a suitable bacterial expression vector, such as pCW Ori+. Often, N-terminal modifications are made to the CYP sequence to enhance expression in a bacterial system. A polyhistidine-tag is commonly added to the C-terminus to facilitate purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., DH5α). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C until it reaches an OD600 of ~0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is grown for a further 24-48 hours at a lower temperature (e.g., 28-30°C) to promote proper protein folding.

-

Membrane Preparation: Cells are harvested by centrifugation, resuspended in a buffer, and lysed (e.g., by sonication or French press). The cell lysate is then subjected to ultracentrifugation to pellet the cell membranes containing the expressed CYP enzyme.

-

Solubilization and Purification: The membrane pellet is resuspended and the membrane proteins are solubilized using a detergent (e.g., CHAPS). The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification steps, such as ion-exchange chromatography, may be necessary to achieve high purity.

-

Verification: The purity of the recombinant CYP is assessed by SDS-PAGE and its identity confirmed by Western blotting. The concentration of functional P450 is determined by CO-difference spectroscopy.

CYP Epoxygenase Activity Assay

This protocol describes a method to measure the epoxidation of EPA by a recombinant CYP enzyme.[12][16]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant CYP enzyme, cytochrome P450 reductase, cytochrome b5 (optional, but can enhance activity), and a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in a phosphate buffer (pH 7.4).

-

Substrate Addition: EPA is added to the reaction mixture. For kinetic studies, a range of EPA concentrations should be used.

-

Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is incubated at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination and Extraction: The reaction is stopped by the addition of a solvent such as ice-cold acetonitrile or by acidification. The lipid metabolites are then extracted using a suitable organic solvent (e.g., ethyl acetate or hexane).

-

Analysis: The extracted metabolites are dried down, reconstituted in a suitable solvent, and analyzed by LC-MS/MS for the quantification of the formed EEQs.

Quantification of EEQs in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of EEQs from biological matrices like plasma or tissue homogenates.

Methodology:

-

Sample Collection and Storage: Biological samples should be collected and immediately stored at -80°C to minimize lipid peroxidation.

-

Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., 17,18-EEQ-d4) is added to the sample to account for extraction losses and matrix effects.

-

Extraction: Lipids are extracted from the sample using either liquid-liquid extraction (e.g., with ethyl acetate or a Folch extraction) or solid-phase extraction (SPE) using a C18 or other suitable cartridge.

-

LC Separation: The extracted and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. The EEQs are separated from other lipids on a reverse-phase C18 column using a gradient of solvents, typically water and acetonitrile or methanol with a small amount of acid (e.g., formic acid or acetic acid).

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative ion mode. The EEQs are detected using multiple reaction monitoring (MRM), where a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity for quantification.

-

Quantification: A standard curve is generated using known amounts of authentic EEQ standards. The concentration of EEQs in the biological sample is then calculated by comparing the peak area ratio of the endogenous EEQ to the internal standard against the standard curve.

Conclusion

The cytochrome P450 epoxygenase pathway of EPA metabolism is a crucial source of potent signaling lipids with diverse and beneficial physiological effects. A thorough understanding of the enzymes, metabolites, and signaling pathways involved is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for advancing research in this exciting and rapidly evolving field. Further investigation into the specific kinetic parameters of human CYP isoforms with EPA and the elucidation of all receptor-mediated and non-receptor-mediated actions of EEQs will continue to be important areas of future research.

References

- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Eicosapentaenoic acid metabolism by cytochrome P450 enzymes of the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of human cytochrome P450 catalytic activities and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PPAR-pan activation induces hepatic oxidative stress and lipidomic remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Functional Analysis of Human Cytochrome P450 2C8 Using Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]

- 14. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 15. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

stereospecific effects of 17,18-epoxyeicosatetraenoic acid

An In-depth Technical Guide to the Stereospecific Effects of 17,18-Epoxyeicosatetraenoic Acid

Introduction

17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), through the action of cytochrome P450 (CYP) epoxygenases.[1][2] This conversion is a key step in a metabolic pathway that transforms dietary omega-3 fatty acids into potent signaling molecules with diverse physiological roles.[1][2] Emerging research has highlighted that the biological activities of 17,18-EEQ are highly dependent on the specific three-dimensional arrangement of its atoms, a property known as stereochemistry. The molecule exists as two non-superimposable mirror images, or enantiomers: 17(R),18(S)-EEQ and 17(S),18(R)-EEQ. These enantiomers often exhibit distinct, and sometimes opposing, biological effects, underscoring the importance of stereospecificity in their function and therapeutic potential.[1][3] This guide provides a comprehensive overview of the stereospecific effects of 17,18-EEQ, focusing on its signaling pathways, quantitative biological activities, and the experimental protocols used to elucidate these properties.

Data Presentation

The biological effects of 17,18-EEQ enantiomers are highly specific and have been quantified in various experimental systems. The following tables summarize the key quantitative data related to their stereospecific activities and their impact on protein expression.

Table 1: Stereospecific Biological Activities of 17,18-EEQ Enantiomers

| Biological Effect | Enantiomer | Model System | Potency (EC₅₀) | Outcome |

| Cardiomyocyte Contraction | 17(R),18(S)-EEQ | Neonatal Rat Cardiomyocytes | ~1–2 nM[1][2] | Negative chronotropic effect (reduces beating rate), protects against Ca²⁺-overload.[1][2] |

| 17(S),18(R)-EEQ | Neonatal Rat Cardiomyocytes | Inactive[1][2] | No significant effect on cardiomyocyte contraction.[1][2] | |

| Vasodilation | 17(R),18(S)-EEQ | Rat Cerebral Artery | Not specified | Potent vasodilator, stimulates calcium-activated potassium channels.[1][3] |

| 17(S),18(R)-EEQ | Rat Cerebral Artery | Inactive[3] | No significant vasodilatory effect.[3] | |

| Anti-inflammatory Activity | 17(S),18(R)-EEQ | Mouse Model of Contact Hypersensitivity | Not specified | Ameliorates skin inflammation by inhibiting neutrophil migration.[3] |

| 17(R),18(S)-EEQ | Mouse Model of Contact Hypersensitivity | Inactive[3] | Little to no effect on skin inflammation.[3] | |

| Platelet Aggregation | 17,18-EEQ-EA (Ethanolamide) | Human Whole Blood | Not specified | Dose-dependently inhibits arachidonic acid-induced platelet aggregation.[4] |

Table 2: Effects of 17,18-EEQ on Protein Expression in Adipose Tissue

| Treatment | Tissue/Cell Type | Protein | Change in Expression |

| 17,18-EEQ + t-TUCB¹ | Murine Brown Preadipocytes | PGC1α, UCP1, CD36 | Increased[5][6] |

| 19,20-EDP + t-TUCB¹ | Murine Brown Preadipocytes | PGC1α | Increased[5][6] |

| 17,18-EEQ + t-TUCB¹ | Brown Adipose Tissue (in vivo) | CD36, CPT1A, CPT1B | Increased[7][8] |

| 19,20-EDP + t-TUCB¹ | Brown Adipose Tissue (in vivo) | CPT1A, CPT1B | Increased[7][8] |

¹t-TUCB is a soluble epoxide hydrolase (sEH) inhibitor, which prevents the degradation of 17,18-EEQ.[7]

Signaling Pathways and Mandatory Visualizations

The distinct biological effects of 17,18-EEQ enantiomers are mediated through specific signaling pathways. These pathways often involve G protein-coupled receptors (GPCRs) and downstream second messengers.

17(R),18(S)-EEQ: Cardioprotective Effects

The 17(R),18(S)-EEQ enantiomer exerts potent cardioprotective effects, primarily through its negative chronotropic activity on cardiomyocytes.[1][2] This action is rapid and occurs at low nanomolar concentrations, suggesting a receptor-mediated mechanism.[2] While the specific receptor is yet to be definitively identified, the signaling cascade is thought to involve a G protein-coupled receptor, leading to the regulation of calcium channels and a reduction in the spontaneous beating rate of heart cells.[1][2]

Caption: Proposed signaling pathway for the cardioprotective effects of 17(R),18(S)-EEQ.

17(S),18(R)-EEQ: Anti-inflammatory Action

In contrast to its mirror image, the 17(S),18(R)-EEQ enantiomer demonstrates significant anti-inflammatory properties, particularly in the context of skin inflammation.[3] This effect is mediated through the G protein-coupled receptor 40 (GPR40).[3] Activation of GPR40 by 17(S),18(R)-EEQ suppresses the migration of neutrophils to inflamed tissues, thereby ameliorating the inflammatory response in conditions like contact hypersensitivity.[3]

Caption: GPR40-mediated anti-inflammatory pathway of 17(S),18(R)-EEQ.

17,18-EEQ in Sensory Neuron Sensitization

17,18-EEQ has been shown to sensitize the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels in sensory neurons.[9] This action, which can contribute to pain perception, is mediated through the prostacyclin receptor (IP), a Gs-coupled receptor.[9][10] Binding of 17,18-EEQ to the IP receptor leads to the activation of Protein Kinase A (PKA), which in turn sensitizes TRPV1 and TRPA1 channels.[9][10]

Caption: 17,18-EEQ-induced sensitization of TRPV1/TRPA1 channels.

17,18-EEQ in Brown Adipose Tissue Regulation

When stabilized by a soluble epoxide hydrolase inhibitor, 17,18-EEQ promotes brown adipogenesis and enhances thermogenic function.[5][6] This process involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipocyte differentiation.[6] Concurrently, 17,18-EEQ can suppress the inflammatory NF-κB signaling pathway in brown adipose tissue.[7] These actions lead to increased expression of thermogenic proteins like UCP1 and PGC1α, and the fatty acid transporter CD36, ultimately boosting mitochondrial respiration and heat production.[5][6]

Caption: Role of 17,18-EEQ in brown adipose tissue function.

Experimental Protocols

The elucidation of the stereospecific effects of 17,18-EEQ relies on a variety of specialized experimental protocols.

Synthesis and Separation of 17,18-EEQ Enantiomers

-

Objective: To obtain enantiomerically pure 17(R),18(S)-EEQ and 17(S),18(R)-EEQ for biological testing.

-

Methodology:

-

Synthesis of Racemic 17,18-EEQ: A racemic mixture (containing both enantiomers) of 17,18-EEQ is chemically synthesized from EPA.[3]

-

Chiral HPLC Separation: The racemic mixture is then subjected to High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., CHIRALCEL OJ-RH).[3]

-

Elution and Detection: An isocratic mobile phase, such as a mixture of methanol and water with formic acid, is used to separate the enantiomers based on their differential interaction with the chiral column.[3] The eluent is monitored by UV detection at a wavelength of approximately 205 nm.[3] The two separated peaks correspond to the individual 17(R),18(S) and 17(S),18(R) enantiomers.[11]

-

Cell-Based Assays

-

Neonatal Rat Cardiomyocyte (NRCM) Contraction Assay:

-

Objective: To assess the chronotropic effects of 17,18-EEQ enantiomers.

-

Methodology:

-

NRCMs are isolated and cultured until they form a spontaneously beating syncytium.

-

The cells are then treated with various concentrations of the individual 17,18-EEQ enantiomers or the racemic mixture.[2]

-

The rate of contraction (beating rate) is measured over time using microscopy and video analysis.

-

Dose-response curves are generated to determine the EC₅₀ for any observed effects.[2]

-

-

-

Brown Adipocyte Differentiation Assay:

-

Objective: To determine the effect of 17,18-EEQ on the differentiation of preadipocytes into mature brown adipocytes.

-

Methodology:

-

Murine brown preadipocytes are cultured in differentiation media.

-

The cells are treated with 17,18-EEQ, typically in combination with an sEH inhibitor like t-TUCB, for several days.[6]

-

Differentiation is assessed by staining for lipid accumulation using Oil Red O. The amount of staining can be quantified by extracting the dye and measuring its absorbance.[6]

-

The expression of key brown adipocyte marker proteins (e.g., UCP1, PGC1α) is measured by Western blot analysis.[6]

-

-

Animal Models

-

Mouse Model of Contact Hypersensitivity (CHS):

-

Objective: To evaluate the in vivo anti-inflammatory effects of 17,18-EEQ enantiomers.

-

Methodology:

-

CHS, a model for skin inflammation, is induced in mice by sensitization and subsequent challenge with a hapten like 1-fluoro-2,4-dinitrofluorobenzene (DNFB).[3]

-

Mice are treated with either 17(S),18(R)-EEQ, 17(R),18(S)-EEQ, or a vehicle control.[3]

-

The inflammatory response is quantified by measuring ear swelling.[3]

-

Histological analysis of ear tissue is performed to assess immune cell infiltration, particularly neutrophils.[3]

-

-

Analytical Techniques

-

Western Blot Analysis:

-

Objective: To quantify the expression levels of specific proteins in cells or tissues treated with 17,18-EEQ.

-

Methodology:

-

Total protein is extracted from samples using a lysis buffer (e.g., RIPA buffer).[5]

-

Protein concentrations are determined (e.g., BCA assay).[5]

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., UCP1, CD36, PGC1α) and then with secondary antibodies.

-

Protein bands are visualized and quantified using densitometry.[7]

-

-

-

Mass Spectrometry-Based Screening Assay:

-

Objective: To identify inhibitors of CYP-dependent 17,18-EEQ synthesis.

-

Methodology:

-

A cellular system expressing the CYP2J2 enzyme is used.[9]

-

These cells are incubated with EPA, the precursor to 17,18-EEQ, and test compounds.

-

After incubation, the concentration of 17,18-EEQ produced by the cells is measured using liquid chromatography-mass spectrometry (LC-MS).

-

A reduction in 17,18-EEQ levels in the presence of a test compound indicates inhibition of CYP2J2.[9]

-

-

Conclusion

The biological effects of 17,18-epoxyeicosatetraenoic acid are exquisitely dependent on its stereochemistry. The 17(R),18(S) enantiomer is a potent cardioprotective and vasodilatory agent, while the 17(S),18(R) enantiomer exhibits significant anti-inflammatory properties through a distinct GPR40-mediated pathway.[1][3] Furthermore, 17,18-EEQ plays a role in sensory neuron sensitization and the regulation of brown adipose tissue function.[5][9] This stereospecificity has profound implications for drug development, as targeting one enantiomer may provide therapeutic benefits while avoiding the potentially undesirable effects of the other. The development of metabolically stable analogs that mimic the bioactivity of a single, desired enantiomer represents a promising strategy for creating novel therapeutics for cardiovascular and inflammatory diseases.[12][13] A thorough understanding of the distinct signaling pathways and biological actions of each 17,18-EEQ enantiomer is therefore critical for advancing research and translating these findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

anti-inflammatory mechanism of (17R,18S)-Epoxyeicosatetraenoic acid

An In-Depth Technical Guide to the Anti-Inflammatory Mechanisms of (17R,18S)-Epoxyeicosatetraenoic Acid (17R,18S-EEQ)

Executive Summary

This compound (17R,18S-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), through the cytochrome P450 epoxygenase pathway. Emerging evidence has highlighted its potent anti-inflammatory properties, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying the anti-inflammatory actions of 17R,18S-EEQ. It achieves this through a multi-faceted approach involving the inhibition of the canonical NF-κB signaling pathway, activation of the nuclear receptor PPARγ, and modulation of p38 MAPK and various G-protein coupled receptor signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction

Chronic inflammation is a key pathological driver of numerous diseases, including cardiovascular disorders, metabolic syndrome, and neurodegenerative diseases. Bioactive lipid mediators play a crucial role in the regulation and resolution of inflammation. (17R,18S)-EEQ is an epoxy fatty acid that has demonstrated significant anti-inflammatory effects in various preclinical models.[1] Like other epoxyeicosanoids, its in vivo efficacy is often enhanced by the co-administration of soluble epoxide hydrolase (sEH) inhibitors, such as t-TUCB or AUDA, which prevent its rapid degradation to the less active diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[1][2] Understanding the precise molecular targets and signaling pathways of 17R,18S-EEQ is critical for harnessing its therapeutic potential.

Core Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of 17R,18S-EEQ are not mediated by a single mechanism but rather through the concerted modulation of several key intracellular signaling hubs.

Inhibition of the Nuclear Factor-κB (NF-κB) Pathway

A central mechanism of 17R,18S-EEQ is its potent suppression of the NF-κB signaling cascade, a master regulator of inflammatory gene expression.[1][3] In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[4] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] This liberates NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

17R,18S-EEQ intervenes in this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory activity.[2] This effect has been observed in various cell types, including brown adipocytes and endothelial cells.[1][6]

Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

17R,18S-EEQ functions as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the control of inflammation.[2][7] Upon activation by ligands, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8]

The activation of PPARγ exerts anti-inflammatory effects through several mechanisms:

-

Trans-repression: Activated PPARγ can physically interfere with the activity of pro-inflammatory transcription factors, including NF-κB and AP-1, preventing them from binding to DNA and driving inflammatory gene expression.[8]

-

Transcriptional Regulation: It can directly regulate the expression of genes involved in inflammation. For example, PPARγ activation by 17R,18S-EEQ has been shown to decrease the expression of PKC Potentiated Inhibitor Protein-17 (CPI-17), a protein involved in TNF-α-triggered hyperresponsiveness in bronchial tissue.[2]

The anti-inflammatory effects of 17R,18S-EEQ in the lung are abolished by PPARγ antagonists, confirming that PPARγ is a key molecular target.[2]

Modulation of p38 Mitogen-Activated Protein Kinase (MAPK) Signaling

The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli, leading to the production of cytokines and other inflammatory mediators.[9] Studies in human bronchial tissue have revealed that 17R,18S-EEQ pretreatment can reverse the phosphorylation (activation) of p38 MAPK induced by TNF-α.[2] The inhibition of this pathway contributes to the overall reduction of the inflammatory response and the associated tissue hyperresponsiveness.[2]

G-Protein Coupled Receptor (GPCR) Signaling

17R,18S-EEQ also exerts its effects by interacting with specific GPCRs on the cell surface.

-

GPR40 (FFAR1): In human airway epithelial cells, the anti-inflammatory effects of 17,18-EEQ, including the inhibition of TNF-α-induced IL-6 and IL-8 production, are mediated through GPR40.[10] These effects are abolished by selective GPR40 antagonists.[10]

-

Sphingosine-1-Phosphate Receptor 1 (S1PR1): In endothelial cells, 17,18-EEQ has been shown to bind to and activate S1PR1.[11] This activation is coupled to a Gq-protein, leading to an increase in intracellular Ca²⁺ and subsequent activation of endothelial nitric oxide synthase (eNOS). The resulting production of nitric oxide (NO) is a key mechanism for inhibiting endothelial activation and inflammation, including the suppression of adhesion molecule expression like VCAM-1.[6]

Quantitative Data Summary

The anti-inflammatory activity of 17R,18S-EEQ has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of 17,18-EEQ

| Assay/Model | Cell Type | Stimulus | 17,18-EEQ Concentration | Observed Effect | Reference |

| NF-κB Reporter Assay | Murine Brown Preadipocytes | LPS (100 ng/mL) | 10 µM | Significant suppression of NF-κB activation. | [1] |

| PPARγ Reporter Assay | Murine Brown Preadipocytes | None | 1 µM & 10 µM | Significant, dose-dependent activation of PPARγ. | [1] |

| Cytokine Production | Human Airway Epithelial Cells (NCI-H292) | TNF-α | 1 µM & 10 µM | Significant, dose-dependent inhibition of IL-6 and IL-8 production. | [10][12] |

| VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (0.1 ng/mL) | 0.1, 1, 10 µM | Dose-dependent inhibition of VCAM-1 expression. | [6] |

| p38 MAPK Phosphorylation | Human Bronchi | TNF-α | Not specified | Reversal of TNF-α-induced phosphorylation. | [2] |

| Cardiomyocyte Protection | Neonatal Rat Cardiomyocytes | Ca²⁺ Overload | EC₅₀ ~1-2 nM | Protection against Ca²⁺-induced damage. | [13] |

Table 2: In Vivo Efficacy of 17,18-EEQ

| Animal Model | Inflammatory Challenge | Treatment | Key Findings | Reference |

| Diet-Induced Obesity (Mice) | High-Fat Diet | 17,18-EEQ (0.05 mg/kg/day) + t-TUCB | Decreased inflammatory NF-κB signaling in brown adipose tissue (BAT). | [1][3][14] |

| Airway Inflammation (Mice) | Intranasal LPS | Intraperitoneal or intranasal 17,18-EEQ | Attenuated mucus production and neutrophil infiltration in nasal epithelium. | [12] |

| Eosinophilic Airway Inflammation (Mice) | Ovalbumin (OVA) | Intravenous 12-OH-17,18-EpETE (metabolite) | Attenuated airway eosinophilia; downregulated CCL11 mRNA in lungs. | [15] |

Key Experimental Protocols

Reproducing the findings related to 17R,18S-EEQ's mechanism of action requires specific experimental procedures. Below are detailed methodologies for key assays.

NF-κB and PPARγ Reporter Gene Assays

These assays are used to quantify the effect of 17R,18S-EEQ on the transcriptional activity of NF-κB and PPARγ.

-

Cell Seeding and Transfection: Plate cells (e.g., murine brown preadipocytes or HEK293) in 24- or 96-well plates. After 24 hours, transiently co-transfect the cells with a reporter plasmid containing multiple copies of the NF-κB response element or a PPRE upstream of a luciferase gene, and a control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization.[16]

-

Treatment:

-

For NF-κB: After 24 hours of transfection, pre-treat cells with vehicle or 17R,18S-EEQ (e.g., 10 µM) for 1 hour. Subsequently, co-treat with an inflammatory stimulus like LPS (e.g., 100 ng/mL) for an additional 18 hours.[1]

-

For PPARγ: After transfection, treat cells with vehicle or 17R,18S-EEQ (e.g., 1-10 µM) for 24 hours. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.[1]

-

-

Lysis and Detection: Lyse the cells and measure the activity of both luciferases using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System). Normalize the firefly luciferase signal to the control reporter signal.

Western Blot Analysis for Signaling Proteins

This technique is used to measure changes in the levels and phosphorylation status of key signaling proteins.[17][18]

-

Sample Preparation: Culture cells to ~80-90% confluency. Pre-treat with 17R,18S-EEQ for a specified time (e.g., 1 hour), followed by stimulation with an agonist (e.g., TNF-α for 30 minutes).[6] Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis and Transfer: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a potent endogenous anti-inflammatory lipid mediator that operates through a sophisticated network of signaling pathways. Its ability to simultaneously inhibit the master inflammatory transcription factor NF-κB, suppress p38 MAPK signaling, and activate the anti-inflammatory nuclear receptor PPARγ underscores its pleiotropic effects. Furthermore, its targeted actions via GPCRs like GPR40 and S1PR1 highlight its cell-type-specific regulatory functions, particularly in epithelial and endothelial cells.

The data strongly support the continued investigation of 17R,18S-EEQ and its signaling pathways as targets for novel anti-inflammatory therapeutics. Future research should focus on the development of stable synthetic analogs to overcome the metabolic instability of the natural compound and further delineate its receptor-specific actions in different inflammatory disease models. A deeper understanding of its downstream metabolite, 12-OH-17,18-EpETE, which also shows potent bioactivity, is another promising avenue for drug discovery.[15]

References

- 1. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 12-OH-17,18-Epoxyeicosatetraenoic acid alleviates eosinophilic airway inflammation in murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. qiagen.com [qiagen.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

17,18-EEQ signaling in cardiovascular physiology

An In-depth Technical Guide to 17,18-EEQ Signaling in Cardiovascular Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid (PUFA), eicosapentaenoic acid (EPA). Generated by cytochrome P450 (CYP) epoxygenases, 17,18-EEQ has emerged as a potent signaling molecule within the cardiovascular system, exhibiting a range of protective effects including anti-arrhythmic, vasodilatory, and anti-inflammatory actions. Its therapeutic potential is underscored by its high potency, often orders of magnitude greater than its parent compound, EPA. This document provides a comprehensive overview of the biosynthesis, metabolism, signaling pathways, and physiological effects of 17,18-EEQ. It includes a summary of key quantitative data, detailed experimental protocols for its study, and visual diagrams of its molecular pathways and experimental workflows to serve as a technical guide for professionals in cardiovascular research and drug development.

Biosynthesis and Metabolism of 17,18-EEQ

17,18-EEQ is not consumed directly but is synthesized endogenously from EPA. Diets rich in omega-3 PUFAs lead to increased plasma and tissue levels of 17,18-EEQ.[1]

-

Biosynthesis: The primary pathway for 17,18-EEQ production is the epoxidation of EPA by CYP enzymes.[1] Several CYP isoforms, notably CYP2C and CYP2J, preferentially metabolize EPA to 17,18-EEQ.[1][2] Specifically, CYP1A1 has been shown to epoxidize the 17,18-olefinic bond of EPA in a regiospecific manner, primarily forming the 17(R),18(S)-EEQ enantiomer.[3] This enzymatic conversion is a critical step, as the metabolites of EPA often have physiological consequences that differ from those of arachidonic acid (AA).[2]

-

Metabolism and Degradation: The biological activity of 17,18-EEQ is tightly regulated by its rapid metabolism. The primary route of inactivation is hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the less active corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4] Due to this rapid degradation, many experimental studies utilize sEH inhibitors (sEHIs) to potentiate the effects of endogenous or exogenously administered 17,18-EEQ.[4][5] The development of metabolically robust synthetic analogs of 17,18-EEQ is also an active area of research to overcome its inherent instability.[2][6]

Signaling Pathways

The precise molecular targets for 17,18-EEQ are still under active investigation, though evidence points towards interactions with G-protein coupled receptors (GPCRs) and direct modulation of intracellular signaling cascades.

-

Receptor-Mediated Signaling: While a specific high-affinity receptor for epoxyeicosanoids has been elusive, recent studies have identified potential candidates.

-

Prostacyclin Receptor (IP): In sensory neurons, 17,18-EEQ has been shown to sensitize TRPV1 and TRPA1 ion channels through the activation of the Gs-coupled prostacyclin receptor (IP), leading to protein kinase A (PKA) activation.[7]

-

Sphingosine-1-Phosphate Receptor 1 (S1PR1): In human umbilical vein endothelial cells (HUVECs), 17,18-EEQ inhibits endothelial activation through a S1PR1-Gq-Ca²⁺ signaling pathway.[8]

-

-

Downstream Effectors: Regardless of the specific receptor, 17,18-EEQ triggers distinct intracellular signaling pathways.

-

Anti-inflammatory Pathway: It inhibits the activation of nuclear factor-κB (NF-κB), a key regulator of pro-inflammatory gene expression.[1][4] This leads to a reduction in inflammatory cytokines, chemokines, and adhesion molecules.[1]

-

Cardiomyocyte Protection: In cardiomyocytes, 17,18-EEQ and other epoxylipids decrease endoplasmic reticulum (ER) stress, combat mitochondrial dysfunction, and reduce apoptosis.[1]

-

Vasodilation: The vasodilatory effects are mediated, at least in part, by the activation of large-conductance Ca²⁺-activated potassium (BK) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2][3]

-

Role in Cardiovascular Physiology

17,18-EEQ exerts multiple beneficial effects on the cardiovascular system.

-

Anti-Arrhythmic Activity: One of the most potent effects of 17,18-EEQ is its ability to protect against cardiac arrhythmias. It exerts strong negative chronotropic effects (reducing the rate of contraction) on spontaneously beating neonatal rat cardiomyocytes.[2] The 17(R),18(S) enantiomer is particularly potent, protecting these cells from Ca²⁺-overload-induced arrhythmias.[2][6][9] Analogs of 17,18-EEQ have been shown to decrease ventricular tachyarrhythmias in rat models and have advanced to clinical trials.[1][10]

-

Vasodilation and Blood Pressure Regulation: 17,18-EEQ is a potent vasodilator in various vascular beds, including coronary, cerebral, and pulmonary arteries.[2][3] This action contributes to blood pressure regulation. Studies in CYP1A1 knockout mice, which have reduced capacity to produce 17,18-EEQ, show elevated blood pressure, suggesting a role for this lipid in maintaining normal vascular tone.[3][11] The vasodilation is comparable in potency in both mouse aorta and porcine coronary microvessels.[3]

-

Anti-inflammatory and Endothelial Protection: 17,18-EEQ demonstrates significant anti-inflammatory properties. It inhibits endothelial activation, a key early step in atherosclerosis, by reducing the expression of adhesion molecules like VCAM1 in response to inflammatory stimuli.[12] It also suppresses inflammatory signaling pathways such as NF-κB in various cell types, including brown adipose tissue.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies, highlighting the potency and efficacy of 17,18-EEQ.

Table 1: In Vitro Potency of 17,18-EEQ

| Assay | Model System | Parameter | Value | Reference |

|---|---|---|---|---|

| Anti-arrhythmia | Neonatal Rat Cardiomyocytes | EC₅₀ vs. Ca²⁺-overload | ~1–2 nM | [2][6][9] |

| Comparison | Neonatal Rat Cardiomyocytes | Effective Concentration (EPA) | 3–10 µM | [2] |

| Endothelial Activation | HUVECs | VCAM1 Inhibition | 1 µM |[12] |

Table 2: In Vivo Dosages and Effects

| Animal Model | Administration | Dosage | Observed Effect | Reference |

|---|---|---|---|---|

| Diet-induced Obese Mice | Osmotic minipump (with sEHI) | 0.05 mg/kg/day | Improved fasting glucose, reduced serum triglycerides | [4][5] |

| Rat Coronary Ligation | Not specified | Not specified | Decreased ventricular tachyarrhythmias | [1] |

| Mouse MCAO/R | Tail vein injection | 100 nM (for 14,15-EET) | Reduced cerebral infarction (by analogy) |[13] |

Key Experimental Protocols

The study of 17,18-EEQ involves a range of specialized in vitro and in vivo experimental models.

Neonatal Rat Cardiomyocyte (NRCM) Anti-Arrhythmia Assay

This in vitro model is crucial for assessing the direct anti-arrhythmic effects of 17,18-EEQ and its analogs.

-

Objective: To determine the efficacy of a compound in protecting cardiomyocytes from arrhythmia induced by calcium overload.

-

Methodology:

-

Cell Isolation and Culture: Primary cardiomyocytes are isolated from the ventricles of 1-3 day old Wistar rats. Cells are plated on culture dishes where they form a spontaneously contracting syncytium.

-

Induction of Arrhythmia: After a baseline recording of the spontaneous beating rate, extracellular Ca²⁺ concentration is elevated, or a β-adrenergic agonist is added to induce tachyarrhythmia.

-

Treatment: 17,18-EEQ or a test analog is added to the culture medium at varying concentrations.

-

Data Acquisition: The contraction rate of the cardiomyocyte monolayer is recorded using video microscopy and analyzed to determine the dose-dependent negative chronotropic effect and the ability to terminate arrhythmias.

-

-

Key Endpoint: Calculation of the EC₅₀ value, representing the concentration at which the compound produces 50% of its maximal protective effect.[2][9]

Endothelial Cell Activation and Adhesion Assay

This protocol assesses the anti-inflammatory potential of 17,18-EEQ by measuring its ability to prevent endothelial activation.

-

Objective: To quantify the inhibition of inflammatory marker expression and monocyte adhesion on endothelial cells.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer.

-

Pre-treatment: HUVECs are pre-treated with various concentrations of 17,18-EEQ for a specified period (e.g., 24 hours).

-

Inflammatory Challenge: Endothelial activation is induced by adding an inflammatory stimulus such as TNF-α (0.1 ng/mL) or by applying oscillating shear stress (OSS).[12]

-

Endpoint Analysis:

-

Protein Expression: Cell lysates are collected, and Western blotting is performed to quantify the expression of adhesion molecules like VCAM1.[12]

-

Monocyte Adhesion: Fluorescently-labeled THP-1 monocytes are added to the HUVEC monolayer. After incubation and washing, the number of adherent monocytes is quantified by microscopy.[12]

-

-

Therapeutic Potential and Future Directions

The potent and multifaceted cardiovascular protective effects of 17,18-EEQ make it and its signaling pathway attractive targets for drug development.

-

Drug Development: The development of stable analogs of 17,18-EEQ that resist sEH-mediated degradation is a key strategy.[6][10] Such compounds could offer new therapeutic options for arrhythmias, hypertension, and inflammatory cardiovascular diseases like atherosclerosis. The progression of some analogs into Phase 1 clinical trials highlights the translational potential of this research.[1]

-

Future Research: Key questions remain to be answered. The definitive identification of the full range of 17,18-EEQ receptors in different cardiovascular tissues is a high priority. Understanding how its signaling integrates with other lipid mediator pathways and elucidating the full downstream consequences of its activation will provide deeper insights into its physiological roles and offer new avenues for therapeutic intervention.

Conclusion

17,18-EEQ is a critical signaling lipid that mediates many of the beneficial cardiovascular effects of its parent omega-3 fatty acid, EPA. Its potent anti-arrhythmic, vasodilatory, and anti-inflammatory properties are driven by complex signaling pathways involving GPCRs and the modulation of key intracellular regulators like NF-κB. While its inherent metabolic instability presents a challenge, it also offers a therapeutic opportunity through the development of sEH inhibitors and stable synthetic analogs. Continued research into the fundamental mechanisms of 17,18-EEQ action is essential for translating its protective profile into novel therapies for cardiovascular disease.

References

- 1. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated blood pressure in cytochrome P4501A1 knockout mice is associated with reduced vasodilation to omega-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 14, 15‐EET alleviates neurological impairment through maintaining mitochondrial dynamics equilibrium via AMPK/SIRT1/FoxO1 signal pathways in mice with cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Formation of (17R,18S)-Epoxyeicosatetraenoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(17R,18S)-Epoxyeicosatetraenoic acid ((17R,18S)-EpETrE or 17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it plays a crucial role in various physiological processes, including the regulation of inflammation, vascular tone, and cellular signaling. This technical guide provides a comprehensive overview of the endogenous formation of (17R,18S)-EpETrE, its subsequent metabolic fate, and the key signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.

Biosynthesis of this compound

The primary pathway for the endogenous formation of (17R,18S)-EpETrE involves the enzymatic epoxidation of eicosapentaenoic acid (EPA). This reaction is catalyzed by a specific family of enzymes known as cytochrome P450 (CYP) epoxygenases.[1][2]

The Role of Cytochrome P450 Epoxygenases

CYP epoxygenases are a subset of the larger cytochrome P450 superfamily of enzymes. These enzymes utilize molecular oxygen and NADPH to insert an oxygen atom across one of the double bonds of their substrate fatty acids, forming an epoxide. In the case of EPA, epoxidation of the double bond at the 17,18-position results in the formation of 17,18-EpETrE. While several CYP isoforms can metabolize EPA, some exhibit a preference for producing the 17(R),18(S)-enantiomer.[3]

The biosynthesis of (17R,18S)-EpETrE is a critical step in the generation of bioactive lipid mediators from dietary omega-3 fatty acids. The levels of this epoxide can be influenced by the dietary intake of EPA.

Stereochemistry of EpETrE

It is important to note that the epoxidation of EPA can result in two different enantiomers: (17R,18S)-EpETrE and (17S,18R)-EpETrE. These stereoisomers can exhibit different biological activities. For instance, (17R,18S)-EpETrE is a potent vasodilator and stimulates calcium-activated potassium channels, while the (17S,18R)-enantiomer has been shown to inhibit neutrophil pseudopod formation via the GPR40-mediated pathway.[4] The bacterial enzyme cytochrome P450 BM-3 from Bacillus megaterium has been utilized to stereoselectively produce 17(S),18(R)‐EpETE.[4]

Metabolic Fate of this compound

Once formed, (17R,18S)-EpETrE is subject to further metabolism, which can either terminate its activity or convert it into other bioactive molecules.

Hydrolysis by Soluble Epoxide Hydrolase (sEH)

The primary route for the inactivation of (17R,18S)-EpETrE is through hydrolysis of the epoxide ring by the enzyme soluble epoxide hydrolase (sEH).[1][5] This reaction converts the epoxide into its corresponding, and generally less active, diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETrE). The inhibition of sEH is a key therapeutic strategy to augment the endogenous levels and prolong the biological effects of (17R,18S)-EpETrE and other epoxy fatty acids.[1][5]

Conversion to Other Bioactive Mediators

(17R,18S)-EpETrE can also serve as a substrate for other enzymes, leading to the formation of novel bioactive lipids. For instance, it can be metabolized by prostaglandin H synthase to form 17(18)-epoxy-prostaglandins.[6][7] Additionally, it can be converted to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a potent anti-inflammatory metabolite.[8]

Signaling Pathways of this compound

(17R,18S)-EpETrE exerts its biological effects by interacting with specific cellular targets and modulating downstream signaling cascades.

G-Protein Coupled Receptor (GPCR) Activation

A significant body of evidence indicates that (17R,18S)-EpETrE and other epoxy fatty acids act as signaling molecules by activating G-protein coupled receptors (GPCRs). Two key receptors that have been identified are:

-

GPR40 (Free Fatty Acid Receptor 1, FFAR1): (17R,18S)-EpETrE has been shown to interact with GPR40 to inhibit neutrophil mobility, thereby exerting anti-inflammatory effects.[4][9]

-

GPR120 (Free Fatty Acid Receptor 4, FFAR4): The GPR120-AMPKα signaling pathway is implicated in the promotion of brown adipose tissue (BAT) thermogenesis and white adipose tissue (WAT) browning by 17,18-EpETrE.[2]

Modulation of Inflammatory Pathways

(17R,18S)-EpETrE has been demonstrated to suppress inflammatory signaling, in part by decreasing the activation of the NFκB pathway.[1] This anti-inflammatory action contributes to its protective effects in various disease models.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of (17R,18S)-EpETrE and its metabolites.

| Compound | Biological Activity | Effective Concentration | Reference |

| (17R,18S)-EpETrE | Protection of neonatal rat cardiomyocytes against Ca2+-overload | EC50 ~1–2 nM | [3] |

| 12-OH-17,18-EpETE | Inhibition of leukotriene B4-induced neutrophil chemotaxis | EC50 0.6 nM | [8] |

| 17,18-EEQ (in vivo) | Administration in diet-induced obese mice (combined with sEH inhibitor) | 0.05 mg/kg/day | [5] |

Experimental Protocols

Induction of Contact Hypersensitivity in Mice

A detailed protocol for inducing contact hypersensitivity to study the anti-inflammatory effects of (17R,18S)-EpETrE is as follows:

-

Sensitization: Shave the abdominal skin of mice. Apply 25 μL of 0.5% (vol/vol) 1-fluoro-2,4-dinitrofluorobenzene (DNFB) dissolved in a 4:1 mixture of acetone and olive oil.

-

Challenge: After 5 days, challenge both sides of the right and left ears with 0.2% (vol/vol) DNFB (10 μL per site).

-

Treatment: Administer (17R,18S)-EpETrE (e.g., 100 ng/animal, intraperitoneally) 30 minutes before the DNFB challenge. A vehicle control (e.g., 0.5% ethanol in PBS) should be used.

-

Measurement: After 48 hours, measure ear thickness using a micrometer to quantify the inflammatory response.

In Vitro Analysis of Brown Adipogenesis

To investigate the effects of (17R,18S)-EpETrE on brown adipocyte differentiation, the following protocol can be used:

-

Cell Culture: Culture murine brown preadipocytes in appropriate growth medium.

-

Differentiation: Induce differentiation using a standard differentiation cocktail. Treat the cells with (17R,18S)-EpETrE (e.g., 10 µM) in the presence of an sEH inhibitor (e.g., t-TUCB, 1 µM) during the differentiation period.

-

Analysis: After differentiation, assess brown adipogenesis by:

-

Oil Red O Staining: To visualize and quantify lipid accumulation.

-

Western Blotting: To measure the protein expression of brown marker genes such as UCP1 and PGC1α.

-

Mitochondrial Respiration Analysis: Use a Seahorse XF Analyzer to measure parameters like basal respiration and proton leak.

-

Visualizations

Biosynthetic and Metabolic Pathway of (17R,18S)-EpETrE

Caption: Biosynthesis and metabolism of (17R,18S)-EpETrE.

Signaling Pathways of (17R,18S)-EpETrE

Caption: Key signaling pathways of (17R,18S)-EpETrE.

Experimental Workflow for Studying Anti-Inflammatory Effects

Caption: Workflow for contact hypersensitivity experiments.

References

- 1. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

(17R,18S)-Epoxyeicosatetraenoic Acid: A Novel Activator of Brown Adipose Tissue for Metabolic Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Brown adipose tissue (BAT) has emerged as a promising therapeutic target for combating obesity and related metabolic disorders due to its unique capacity for non-shivering thermogenesis. This process, primarily mediated by Uncoupling Protein 1 (UCP1), dissipates energy as heat, thereby increasing energy expenditure. (17R,18S)-Epoxyeicosatetraenoic acid (17,18-EpETE), a cytochrome P450-derived metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has been identified as a potent activator of BAT. This whitepaper provides a comprehensive technical overview of the role of 17,18-EpETE in BAT activation, detailing the underlying signaling pathways, experimental methodologies to assess its efficacy, and a summary of key quantitative findings. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of 17,18-EpETE and related compounds.

Introduction: The Significance of Brown Adipose Tissue Activation

Unlike white adipose tissue (WAT) which primarily stores energy, BAT is specialized for thermogenesis. The activation of BAT leads to the uptake and combustion of glucose and fatty acids, processes that are highly desirable in the context of metabolic diseases.[1] The discovery of metabolically active BAT in adult humans has spurred significant interest in identifying endogenous and synthetic compounds that can enhance its activity. 17,18-EpETE, a naturally occurring lipid mediator, has shown considerable promise in this area.[2][3] However, its inherent instability, being rapidly metabolized by soluble epoxide hydrolase (sEH), often necessitates the co-administration of an sEH inhibitor, such as t-TUCB, to enhance its bioavailability and efficacy.[3][4]

Signaling Pathways of 17,18-EpETE in Brown Adipocytes

17,18-EpETE-mediated activation of BAT involves a cascade of signaling events that converge on the upregulation of key thermogenic genes. Two primary pathways have been elucidated: the GPR120-AMPKα pathway and the PPARγ pathway.

The GPR120-AMPKα Signaling Cascade

Recent studies have demonstrated that 17,18-EpETE acts as a ligand for G protein-coupled receptor 120 (GPR120), a receptor for polyunsaturated fatty acids.[2] Activation of GPR120 in brown adipocytes leads to the downstream phosphorylation and activation of AMP-activated protein kinase α (AMPKα).[2] Activated AMPKα, a central regulator of cellular energy homeostasis, subsequently promotes the expression of key thermogenic genes, including UCP1 and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α).[2][5]

Figure 1: GPR120-AMPKα Signaling Pathway.

The Role of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis and is also implicated in the thermogenic program.[4] Studies have shown that 17,18-EpETE can activate PPARγ, suggesting that this transcription factor is another important mediator of its effects on BAT.[4][6] PPARγ activation contributes to the differentiation of brown preadipocytes and the upregulation of thermogenic genes.[4]

Quantitative Data on the Effects of 17,18-EpETE on Brown Adipose Tissue

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the impact of 17,18-EpETE on BAT activation.

Table 1: In Vitro Effects of 17,18-EpETE on Murine Brown Adipocytes

| Parameter | Treatment | Concentration | Duration | Result | Reference |

| UCP1 Protein Expression | 17,18-EpETE + t-TUCB | 10 µM | 6 days | Significant increase vs. control | [4] |

| PGC1α Protein Expression | 17,18-EpETE + t-TUCB | 10 µM | 6 days | Significant increase vs. control | [4] |

| Basal Mitochondrial Respiration (OCR) | 17,18-EpETE + t-TUCB | 10 µM | 4 days | Dose-dependent increase | [4] |

| Maximal Mitochondrial Respiration (OCR) | 17,18-EpETE + t-TUCB | 10 µM | 4 days | Dose-dependent increase | [4] |

| Proton Leak (OCR) | 17,18-EpETE + t-TUCB | 10 µM | 4 days | Dose-dependent increase | [4] |

OCR: Oxygen Consumption Rate

Table 2: In Vivo Effects of 17,18-EpETE in Diet-Induced Obese Mice

| Parameter | Treatment | Dosage | Duration | Result | Reference |

| Core Body Temperature | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly higher vs. control | [3] |

| Heat Production | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly increased vs. control | [3] |

| iBAT PGC1α Protein Expression | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly increased vs. control | [3] |

| iBAT CD36 Protein Expression | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly increased vs. control | [3] |

| Fasting Blood Glucose | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly improved vs. control | [3] |

| Serum Triglycerides | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly decreased vs. control | [3] |

iBAT: interscapular Brown Adipose Tissue

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of 17,18-EpETE on BAT activation.

In Vitro Studies: Murine Brown Preadipocyte Culture and Differentiation

-

Cell Culture: Immortalized murine brown preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Induction: To induce differentiation into mature brown adipocytes, confluent preadipocytes are treated with a differentiation cocktail containing DMEM, 10% FBS, insulin (20 nM), dexamethasone (1 µM), 3-isobutyl-1-methylxanthine (IBMX) (0.5 mM), and triiodothyronine (T3) (1 nM).

-

Treatment: During differentiation, cells are treated with 17,18-EpETE, typically at a concentration of 1-10 µM, often in combination with a soluble epoxide hydrolase inhibitor like t-TUCB (1 µM).[4] The treatment duration can vary from 3 to 6 days.[4]

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

-

Cell Seeding: Differentiated brown adipocytes are seeded in a Seahorse XF24 or XF96 cell culture microplate.

-

Assay Medium: Prior to the assay, the culture medium is replaced with a serum-free, low-buffered DMEM assay medium.

-

Mitochondrial Stress Test: A mitochondrial stress test is performed using a Seahorse XF Analyzer. This involves the sequential injection of:

-

Oligomycin (1-2 µM): An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (1-2 µM): An uncoupling agent, to determine maximal respiration.

-

Rotenone (0.5 µM) and Antimycin A (0.5 µM): Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Oxygen consumption rates (OCR) are measured in real-time to determine key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, and maximal respiratory capacity.

In Vivo Studies: Animal Models and Treatment

-

Animal Model: Diet-induced obese mice are a commonly used model. C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity and metabolic dysfunction.[3]

-

Administration of 17,18-EpETE: Due to its short half-life, 17,18-EpETE is often administered continuously using osmotic minipumps implanted subcutaneously. A typical dosage is 0.05 mg/kg/day of 17,18-EpETE co-infused with an sEH inhibitor like t-TUCB at 3 mg/kg/day for a duration of 4-6 weeks.[3]

-

Metabolic Phenotyping: Various parameters are measured throughout the study, including body weight, food intake, core body temperature, and energy expenditure (using indirect calorimetry). Glucose and insulin tolerance tests are also performed to assess metabolic health.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from BAT or cultured brown adipocytes. cDNA is synthesized, and qPCR is performed using primers for thermogenic genes such as Ucp1, Pgc1a, Cidea, and Dio2. Gene expression is typically normalized to a stable housekeeping gene.

-

Western Blotting: Protein lysates are prepared from BAT or cultured cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against UCP1, PGC1α, and other proteins of interest. A loading control (e.g., β-actin or GAPDH) is used for normalization.

Experimental Workflow and Logical Relationships

The investigation of 17,18-EpETE's effects on BAT typically follows a multi-step workflow, starting with in vitro characterization and progressing to in vivo validation.

Figure 2: Experimental Workflow Diagram.

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of brown adipose tissue activity. Its ability to enhance thermogenesis and improve metabolic parameters in preclinical models warrants further investigation for its therapeutic application in obesity and related disorders. Future research should focus on the development of stable analogs of 17,18-EpETE or novel sEH inhibitors to enhance its drug-like properties. Furthermore, clinical studies are needed to translate these promising preclinical findings to human subjects. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the study of 17,18-EpETE and its role in metabolic health.

References

- 1. A comparative assessment of reference genes in mouse brown adipocyte differentiation and thermogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyzing mitochondrial function in brown adipocytes with a bioenergetic analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

physiological role of omega-3 fatty acid epoxides

An In-depth Technical Guide on the Physiological Role of Omega-3 Fatty Acid Epoxides

Executive Summary

Omega-3 polyunsaturated fatty acids (PUFAs), primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-regarded for their health benefits. While much attention has been given to their roles in membrane structure and the production of pro-resolving mediators like resolvins, a crucial and potent class of metabolites has emerged: omega-3 fatty acid epoxides. These molecules, formed by cytochrome P450 (CYP) epoxygenases, are potent signaling lipids with significant therapeutic potential. This guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of EPA and DHA epoxides, including the more recently discovered endocannabinoid epoxides. We will delve into their anti-inflammatory, analgesic, cardiovascular, neuroprotective, and anti-tumorigenic properties, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

The health effects of omega-3 PUFAs are partly mediated by their conversion into bioactive metabolites.[1] Three primary enzymatic pathways metabolize PUFAs: cyclooxygenase (COX), lipoxygenase (LOX), and the cytochrome P450 (CYP) epoxygenase pathway.[2][3] While COX and LOX pathways can produce pro-inflammatory molecules from omega-6 fatty acids, the CYP pathway converts omega-3 fatty acids into epoxides, such as epoxydocosapentaenoic acids (EDPs) from DHA and epoxyeicosatetraenoic acids (EEQs) from EPA, which exhibit predominantly beneficial, anti-inflammatory, and pro-resolving actions.[3][4] These epoxides are rapidly metabolized in vivo by the soluble epoxide hydrolase (sEH) enzyme, which converts them into less active diols.[2] This rapid degradation has made sEH a key therapeutic target to enhance the endogenous levels and physiological effects of these beneficial epoxides.[3]

Biosynthesis and Metabolism

The formation and degradation of omega-3 fatty acid epoxides is a tightly regulated process.

Biosynthesis: EPA and DHA, once released from cell membrane phospholipids by phospholipases, are metabolized by various CYP epoxygenase isoforms (e.g., CYP2C and CYP2J families).[2][5] This enzymatic reaction adds an oxygen atom across one of the double bonds of the fatty acid, creating an epoxide ring. For DHA, this results in several regioisomers of EDPs, and for EPA, it produces EEQs.[2]

Metabolism: The primary route for the inactivation of these epoxides is through enzymatic hydrolysis by the soluble epoxide hydrolase (sEH).[3] This enzyme adds a molecule of water to the epoxide ring, opening it to form the corresponding dihydroxy-fatty acids (DHFAs), such as dihydroxydocosapentaenoic acids (DHDPs) and dihydroxyeicosatetraenoic acids (DHEQs). These diols are generally considered to have little to no biological activity and are more readily excreted from the cell.[2]

References

- 1. Anti-inflammatory ω-3 endocannabinoid epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of 17,18-Epoxyeicosatetraenoic Acid with G-Protein-Coupled Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 epoxygenases. Emerging evidence has highlighted the significant role of 17,18-EEQ in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and pain signaling. A key mechanism underlying these effects is its interaction with G-protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent drug targets. This technical guide provides an in-depth overview of the current understanding of 17,18-EEQ's interactions with specific GPCRs, detailing the quantitative aspects of these interactions, the experimental methodologies used to study them, and the downstream signaling pathways that are modulated.

Data Presentation: Quantitative Analysis of 17,18-EEQ Interaction with GPCRs

The following table summarizes the available quantitative data on the interaction of 17,18-EEQ with various GPCRs. It is important to note that research in this area is ongoing, and the data presented here reflects the current state of knowledge. The stereochemistry of 17,18-EEQ, particularly the 17(R),18(S)-enantiomer, has been shown to be a critical determinant of its biological activity.[1][2][3]

| Receptor | Ligand | Assay Type | Cell Type | Parameter | Value | Reference |

| S1PR1 | (±)17,18-EpETE | Radioligand Binding | - | Kᵢ | 0.57 nM | [4] |

| S1PR1 | (±)17,18-EpETE | BRET Assay | HEK293T cells expressing human S1P₁ | EC₅₀ | 8.93 nM | [4] |

| GPR40 (FFAR1) | 17,18-EpETE | TGF-α shedding assay | HEK293 cells | Functional Response | Weak agonist activity | [3][5] |